molecular formula C25H34O2 B14186190 Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- CAS No. 847502-74-3

Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-

Cat. No.: B14186190
CAS No.: 847502-74-3
M. Wt: 366.5 g/mol
InChI Key: YIKORCMNUBEWCP-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a phenol group and a cyclohexyl group, making it a versatile compound in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- typically involves the reaction of phenol with a suitable alkylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and consistent quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclohexyl group may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-isopropylidenedi- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.

    Phenol, 4,4’-methylenebis- (Bisphenol F): Used in the manufacture of epoxy resins and as a hardener in adhesives.

    Phenol, 4,4’-cyclohexylidenebis-: Utilized in the production of high-performance polymers and materials.

Uniqueness

Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- stands out due to its unique combination of a phenol group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.

Properties

CAS No.

847502-74-3

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-4-(2,2,6-trimethylcyclohexyl)butan-2-yl]phenol

InChI

InChI=1S/C25H34O2/c1-18-6-5-16-24(2,3)23(18)15-17-25(4,19-7-11-21(26)12-8-19)20-9-13-22(27)14-10-20/h7-14,18,23,26-27H,5-6,15-17H2,1-4H3

InChI Key

YIKORCMNUBEWCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C

Origin of Product

United States

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